8-Nonen-2-one

Vue d'ensemble

Description

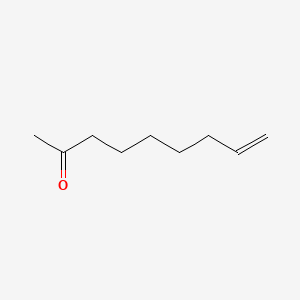

It has the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . This compound is characterized by a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of an aliphatic chain. It is known for its distinct odor and is used in various applications, including fragrance and flavor industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Nonen-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 8-nonen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 8-nonen-2-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Nonen-2-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 8-nonen-2-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.

Substitution: Grignard reagents (RMgX), often in dry ether or tetrahydrofuran (THF).

Major Products:

Oxidation: Nonanoic acid.

Reduction: 8-Nonen-2-ol.

Substitution: Tertiary alcohols depending on the Grignard reagent used.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

8-Nonen-2-one serves as a fundamental building block in organic synthesis. Its carbonyl group allows it to act as an electrophile in nucleophilic addition reactions, facilitating the formation of various organic compounds.

2. Reagent in Chemical Reactions:

Due to its reactivity, this compound is utilized as a reagent in several chemical reactions, including aldol condensation and Michael addition reactions. These reactions are pivotal in creating more complex molecules from simpler precursors.

Biological Applications

1. Pheromone Signaling:

Research indicates that this compound plays a significant role in pheromone signaling among insects. Studies have shown that this compound can influence mating behaviors through its interaction with olfactory receptors, making it crucial for understanding insect communication and behavior .

2. Antimicrobial Properties:

Ongoing studies are exploring the antimicrobial effects of this compound. Preliminary findings suggest that it may inhibit the growth of certain pathogens, indicating potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects:

There is emerging evidence supporting the anti-inflammatory properties of this compound. Research is being conducted to evaluate its efficacy in reducing inflammation in various biological systems .

Medicinal Applications

1. Therapeutic Potential:

The therapeutic applications of this compound are under investigation, particularly regarding its ability to interact with cell membranes and influence cellular functions. This interaction could lead to novel treatments for inflammatory diseases or infections .

2. Flavor and Fragrance Industry:

In addition to its biological significance, this compound is valued in the flavor and fragrance industries due to its distinct fruity and baked odor profile. It is used as a flavoring agent in food products and as a fragrance component in perfumes .

Data Table: Comparative Analysis of this compound with Related Compounds

| Compound | Structure Description | Key Differences |

|---|---|---|

| This compound | Nine-carbon chain with a carbonyl group | Unique combination of alkene and ketone |

| 3-Nonen-2-one | Hydroxyl group on the third carbon | Different reactivity due to hydroxyl position |

| 8-Nonen-2-ol | Alcohol form with hydroxyl group instead of carbonyl | Reduced reactivity compared to ketone |

| 8-Nonanol | Fully saturated analog (no double bond) | Different physical properties due to saturation |

| 2-Nonanone | Lacks double bond present in 8-nonen compounds | Different reactivity profile due to absence of alkene |

Case Studies

1. Insect Communication Study:

A study on the role of this compound in insect pheromone signaling demonstrated that this compound significantly affects mating behaviors among certain species, highlighting its importance in ecological interactions .

2. Antimicrobial Activity Assessment:

Research assessing the antimicrobial properties of this compound revealed promising results against specific bacterial strains, suggesting potential applications in developing natural preservatives or therapeutic agents .

3. Flavor Profile Analysis:

In food science, analyses have shown that this compound contributes to the flavor profiles of various dairy products, indicating its potential as a biomarker for food quality assessment .

Mécanisme D'action

The mechanism of action of 8-Nonen-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of odor. In chemical reactions, the carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .

Comparaison Avec Des Composés Similaires

2-Nonanone: Another ketone with a similar structure but lacks the double bond present in 8-Nonen-2-one.

3-Nonen-2-one: Similar structure but with the double bond located at a different position.

8-Nonen-1-ol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries.

Activité Biologique

8-Nonen-2-one, a ketone with the molecular formula , is characterized by a carbonyl group adjacent to a double bond within a nine-carbon chain. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and pheromonal signaling properties. Understanding the biological activity of this compound is crucial for its applications in food science, fragrance industries, and potential therapeutic uses.

- Molecular Weight : 140.22 g/mol

- Structure : Contains a carbonyl group (C=O) and a double bond between the eighth and ninth carbon atoms.

- Physical State : Colorless liquid with a fruity and baked odor.

This compound's biological activity is largely attributed to its interaction with cell membranes and proteins. The carbonyl group acts as an electrophile, allowing it to participate in nucleophilic reactions. Its hydrophobic nonene chain facilitates integration into lipid bilayers, potentially altering membrane fluidity and integrity. Additionally, it interacts with olfactory receptors, influencing behavioral responses in various organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent. For example, its efficacy against pathogens such as Pseudomonas aeruginosa has been noted in volatile organic compound studies .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Although specific pathways are not fully elucidated, its ability to modulate cellular functions through membrane interaction points to potential therapeutic applications in inflammatory diseases.

Pheromonal Signaling

In the context of ecological studies, this compound has been identified as a pheromone component in certain insect species. This role highlights its significance in biological communication and behavior modulation among insects.

Case Study 1: Cheese Flavor Profile

A study on cheese from the Apennine breed revealed elevated levels of this compound compared to other volatile compounds. This suggests its role in contributing to the flavor profile of dairy products and its potential as a biomarker for cheese quality .

Case Study 2: Microbiological Analysis

In a microbiological study assessing cheese quality, statistical analysis demonstrated a correlation between this compound levels and microbial counts. Higher concentrations were associated with specific microbial profiles, indicating its relevance in food safety and quality assurance .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Nonen-2-one | Ketone | Hydroxyl group on the third carbon |

| 8-Nonen-2-ol | Alcohol | Hydroxyl group instead of carbonyl |

| 8-Nonanol | Saturated Alcohol | Fully saturated analog (no double bond) |

| 2-Nonanone | Saturated Ketone | Lacks double bond present in 8-nonen compounds |

The unique structure of this compound allows it to exhibit distinct chemical reactivity compared to these analogs, making it particularly valuable in various applications.

Propriétés

IUPAC Name |

non-8-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFXLYCBBBXCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198203 | |

| Record name | 8-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.855 | |

| Record name | 8-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5009-32-5 | |

| Record name | 8-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-NONEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Nonen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Non-8-en-2-one?

A1: Non-8-en-2-one is an unsaturated aliphatic ketone. Its molecular formula is C9H16O, and its molecular weight is 140.22 g/mol. While specific spectroscopic data is not provided in the research excerpts, it can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: In what natural sources has Non-8-en-2-one been identified?

A: Non-8-en-2-one has been found in the essential oil of Daphne genkwa Sieb. et Zucc []. It has also been identified as a volatile compound produced by Penicillium caseicolum in Brie and Camembert cheese, contributing to their characteristic flavor []. Additionally, it is a component of the venom gland in the invasive hornet species Vespa velutina [].

Q3: How is Non-8-en-2-one synthesized by Penicillium caseicolum?

A: Research suggests that Penicillium caseicolum produces Non-8-en-2-one through the β-oxidative conversion of specific unsaturated fatty acids. These fatty acids are produced via the initial lipoxygenase attack on linoleic or linolenic acids [].

Q4: Can Non-8-en-2-one be used to differentiate between microbial cultures?

A: Yes, research suggests that volatile organic compound (VOC) profiles, including Non-8-en-2-one, can differentiate between microbial cultures. A study using Pseudomonas aeruginosa and Aspergillus fumigatus demonstrated distinct VOC profiles for monocultures and co-cultures, with Non-8-en-2-one being prominent in Aspergillus fumigatus cultures after 48 hours [].

Q5: What are the potential applications of Non-8-en-2-one?

A5: While further research is needed to fully elucidate its potential, Non-8-en-2-one could have applications in several areas:

- Flavoring agent: Its presence in mold-ripened cheeses suggests potential application as a flavoring agent in food products [].

- Pest management: Understanding its role as an alarm pheromone component in Vespa velutina could lead to developing attractants or mating disruption strategies for pest management [].

- Microbial identification: The distinct VOC profiles, including Non-8-en-2-one, could be valuable in developing diagnostic tools for identifying specific microbial species in various settings [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.